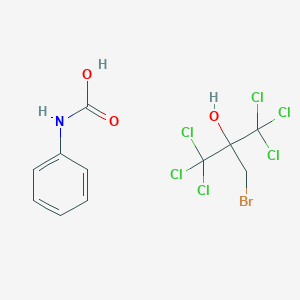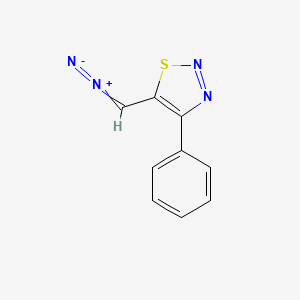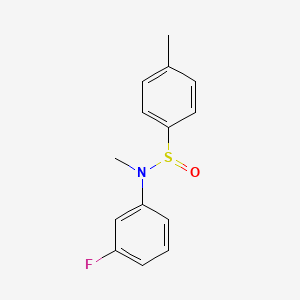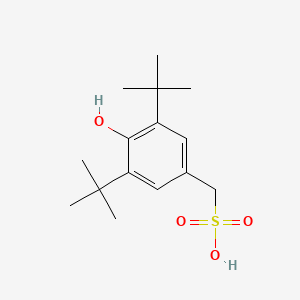![molecular formula C12H15F2NO5S B14390381 Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate CAS No. 90096-50-7](/img/structure/B14390381.png)
Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a butyl group, a difluoromethoxy group, and a benzene sulfonyl group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate typically involves the reaction of 2-(difluoromethoxy)benzenesulfonyl chloride with butylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbamate group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to release the corresponding amine and sulfonic acid.
Oxidation and reduction: The benzene ring can undergo electrophilic aromatic substitution reactions, while the difluoromethoxy group can be involved in oxidation-reduction reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and bases like sodium hydroxide.
Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.
Oxidation and reduction: Reagents such as potassium permanganate or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic substitution: The major products are the substituted carbamates.
Hydrolysis: The products are butylamine and 2-(difluoromethoxy)benzenesulfonic acid.
Oxidation and reduction: The products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group from unwanted reactions during synthetic processes. The compound can be deprotected under mild conditions, releasing the free amine for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
t-Butyloxycarbonyl (Boc) carbamate: Commonly used as a protecting group for amines, removed under acidic conditions.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group for amines, removed under basic conditions.
Uniqueness
Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate is unique due to its difluoromethoxy group, which imparts distinct chemical properties and reactivity compared to other carbamates. This makes it a valuable intermediate in specific synthetic applications where other carbamates may not be suitable .
Propiedades
Número CAS |
90096-50-7 |
|---|---|
Fórmula molecular |
C12H15F2NO5S |
Peso molecular |
323.31 g/mol |
Nombre IUPAC |
butyl N-[2-(difluoromethoxy)phenyl]sulfonylcarbamate |
InChI |
InChI=1S/C12H15F2NO5S/c1-2-3-8-19-12(16)15-21(17,18)10-7-5-4-6-9(10)20-11(13)14/h4-7,11H,2-3,8H2,1H3,(H,15,16) |
Clave InChI |
ZFTJKRAUVSDDEG-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)NS(=O)(=O)C1=CC=CC=C1OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B14390306.png)

![N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14390320.png)




![2-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-benzo[g]indole](/img/structure/B14390347.png)

![4-[(2-Nitrophenyl)sulfanyl]thiomorpholine](/img/structure/B14390356.png)
![2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate](/img/structure/B14390362.png)

![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanethioamide](/img/structure/B14390373.png)
